11-(quinoline-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
This compound belongs to a class of tricyclic heterocyclic systems featuring a fused quinoline moiety. The core structure consists of a bicyclo[6.4.0]dodeca-1,6-diene scaffold modified with three nitrogen atoms (triaza) and a quinoline-2-carbonyl substituent at position 11.
Properties
IUPAC Name |
quinolin-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(17-9-8-13-4-1-2-6-15(13)20-17)22-10-11-23-18(12-22)14-5-3-7-16(14)21-23/h1-2,4,6,8-9H,3,5,7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQTUXCVGSIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(quinoline-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multi-step organic reactions. One common approach is the condensation of quinoline-2-carboxylic acid with a suitable triazatricyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
11-(quinoline-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized quinoline-triazatricyclic compounds .
Scientific Research Applications
11-(quinoline-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes and interactions.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 11-(quinoline-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the triazatricyclic structure may interact with various enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The provided evidence highlights two structurally related tricyclic compounds:
Table 1: Structural Comparison
Key Observations:
Heteroatom Composition: The target compound contains three nitrogen atoms (triaza), distinguishing it from the diaza and monoaza analogs in and .
The carboxylic acid in offers solubility and ionic interaction capabilities, contrasting with the neutral quinoline carbonyl group.
Applications :
- ’s compound serves as a medicinal chemistry building block, suggesting the target compound may also be used in drug discovery.
- ’s compound is a drug impurity standard, implying regulatory relevance for quality control in pharmaceutical synthesis.
Key Observations:
- The target compound’s safety profile is undefined in the evidence, but quinoline derivatives often require precautions against dermal/ocular exposure.
- ’s compound has explicit toxicity risks, necessitating rigorous protective measures during handling.
Biological Activity
The compound 11-(quinoline-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique tricyclic structure combined with a quinoline moiety, which is known for its diverse biological activities. The molecular formula and weight are critical for understanding its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O |
| Molecular Weight | 240.27 g/mol |
| CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as apoptosis and cell proliferation. The quinoline moiety is particularly noted for its role in modulating signaling pathways associated with cancer and infectious diseases.
- Antimicrobial Activity : Initial studies have indicated that derivatives of quinoline exhibit significant antimicrobial properties, particularly against mycobacterial species such as Mycobacterium tuberculosis and Mycobacterium avium . The compound's structure suggests it may inhibit key metabolic enzymes or disrupt membrane integrity.
- Anticancer Properties : Quinoline derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting growth factor signaling . The specific triazatricyclo structure may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Structure-Activity Relationships (SAR)
Understanding the SAR of quinoline-based compounds is crucial for optimizing their efficacy. Variations in substituents on the quinoline ring can significantly impact biological activity:
- Substituent Effects : Studies indicate that modifications at the 2-position of the quinoline ring enhance antimicrobial activity against M. tuberculosis . For instance, introducing bulky groups can improve binding affinity to target enzymes.
- Tricyclic Framework : The tricyclic nature of the compound contributes to its stability and bioavailability, making it a promising candidate for further development.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimycobacterial Activity : A study involving a series of substituted quinoline-2-carboxamides demonstrated that specific modifications led to enhanced activity against mycobacterial strains compared to standard treatments like isoniazid .
- Cytotoxicity Assays : In vitro assays using human cell lines have shown that certain derivatives exhibit low cytotoxicity while maintaining effective antimicrobial properties, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
